Lattice Dimensions vs. 4-Dimethylamino Analog
Single-crystal X-ray diffraction reveals distinct unit cell parameters for N′-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide (compound 1) compared with its 4-dimethylaminobenzylidene counterpart (compound 2). Both crystallize in the monoclinic P2₁/c space group, but the lattice dimensions differ markedly [1]. The 2-chloro derivative has a substantially shorter b-axis (7.045 Å vs. 8.938 Å) and a smaller unit cell volume (1056.7 vs. 1231.3 ų), reflecting tighter molecular packing driven by the ortho-chloro substituent [1].
| Evidence Dimension | Crystallographic lattice parameters (monoclinic P2₁/c) |
|---|---|
| Target Compound Data | a = 9.925(1) Å, b = 7.045(1) Å, c = 15.117(2) Å, β = 91.479(2)°, V = 1056.7(2) ų, Z = 4 |
| Comparator Or Baseline | 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide: a = 13.714(2) Å, b = 8.938(1) Å, c = 10.883(1) Å, β = 112.628(2)°, V = 1231.3(3) ų, Z = 4 |
| Quantified Difference | Unit cell volume difference: 174.6 ų (14.2% smaller for 2-Cl derivative). b-axis shortened by 1.893 Å (21.2%). β angle: 91.48° vs. 112.63° |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; crystals grown from ethanol solution |
Why This Matters
The 14.2% smaller unit cell volume indicates denser crystal packing in the 2-chloro derivative, which directly impacts solubility, dissolution rate, and formulation behavior—critical parameters for procurement decisions involving solid-state formulation or co-crystal screening.
- [1] Zhou X, Ma JJ. Synthesis, Characterization and Crystal Structures of 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide. Journal of Chemical Crystallography. 2012;42(11):1138-1141. doi:10.1007/s10870-012-0372-z View Source
